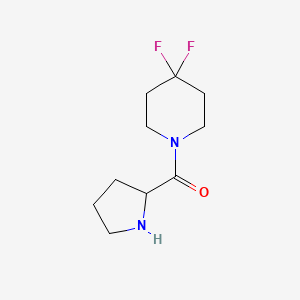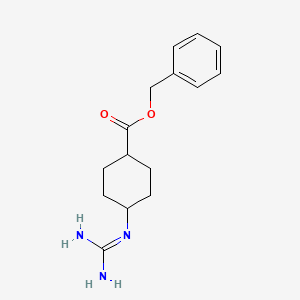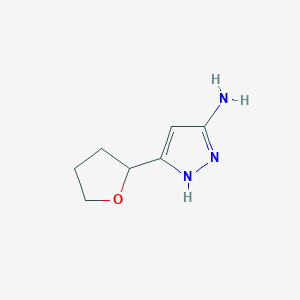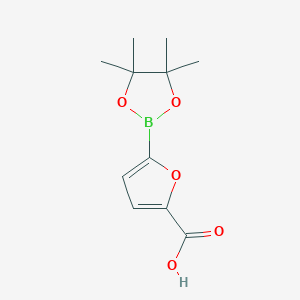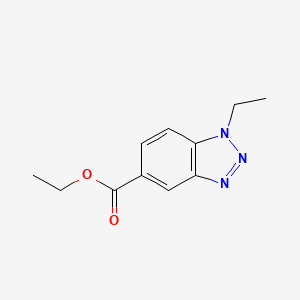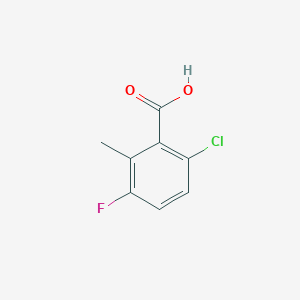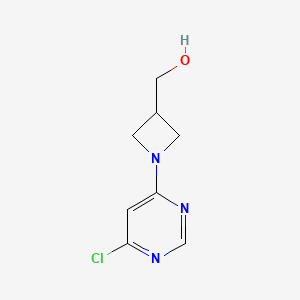
(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol” is 1S/C9H18N2O.2ClH/c12-7-8-1-3-11 (4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
“(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol” is a powder at room temperature . Its melting point is between 63-65 degrees Celsius . More detailed physical and chemical properties may require specific experimental measurements.Aplicaciones Científicas De Investigación
Catalytic Asymmetric Synthesis
Compounds structurally related to "(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol" have been evaluated for their utility in catalytic asymmetric synthesis. Enantiopure azetidin-2-yl methanols have been developed for catalytic asymmetric additions, achieving high enantioselectivities in reactions such as ethylation, methylation, arylation, and alkynylation of aldehydes (Wang et al., 2008).
Enantiodiscrimination of α-Racemic Carboxylic Acids
Aziridin-2-yl methanols have been used as effective sensors for the enantiodiscrimination of α-racemic carboxylic acids. These compounds, through their free NH and OH groups, ensure good recognition and have shown potential in the determination of enantiomeric excess (ee) values, indicating applications in chiral analysis (Malinowska et al., 2020).
Antimicrobial and Antitubercular Agents
Several studies have synthesized and evaluated azetidinone derivatives for their potential as antimicrobial and antitubercular agents. These compounds exhibit a range of activities against bacterial and fungal pathogens, showcasing the versatility of azetidinone frameworks in drug development (Patel et al., 2006); (Chandrashekaraiah et al., 2014).
Crystal Structure Analysis
Research involving compounds with the pyrimidinyl methanol structure often includes crystal structure analysis to determine the molecular conformation and interactions within the crystal lattice. Such studies are essential for understanding the chemical and physical properties of these compounds, which can inform their applications in material science and drug design (Kang et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
[1-(6-chloropyrimidin-4-yl)azetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-1-8(11-5-10-7)12-2-6(3-12)4-13/h1,5-6,13H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTCHHIQAWKVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=N2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



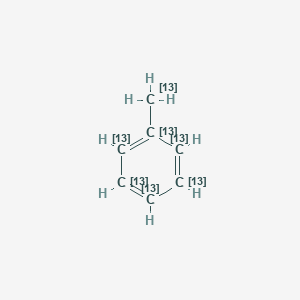
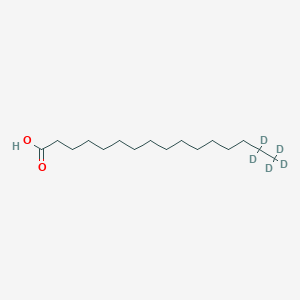

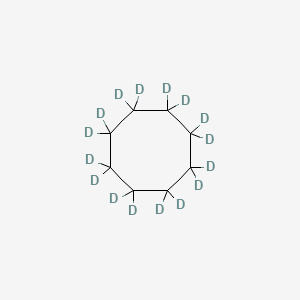
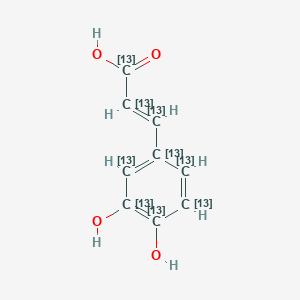
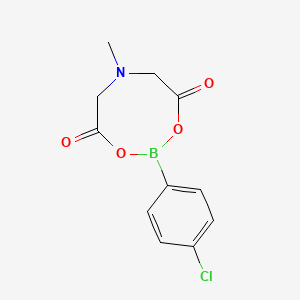
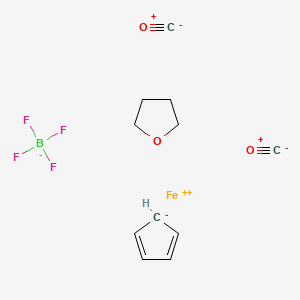
![4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1429360.png)
